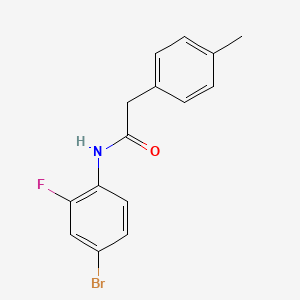![molecular formula C16H20Cl2N2O2 B5794672 N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in the field of cancer research. It was first synthesized in 2012 and has since been the subject of numerous scientific studies. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. By inhibiting this process, CX-5461 has the potential to selectively target cancer cells, which are known to have a high demand for ribosomes.
作用机制
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. By inhibiting this process, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide reduces the production of ribosomes, which are essential for cell growth and division. Cancer cells have a higher demand for ribosomes, which makes them more sensitive to the effects of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide.
Biochemical and Physiological Effects
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to induce DNA damage and activate the p53 pathway, which is responsible for cell cycle arrest and apoptosis. N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
实验室实验的优点和局限性
One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to selectively target tumor cells while sparing normal cells. However, there are also some limitations to the use of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide in lab experiments. For example, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has a relatively short half-life, which may limit its efficacy in vivo. Additionally, there are concerns about the potential for off-target effects, which could lead to toxicity in normal cells.
未来方向
There are a number of future directions for research on N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. One area of interest is the development of combination therapies that incorporate N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide with other cancer drugs. For example, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to synergize with DNA-damaging agents such as cisplatin and doxorubicin. Another area of interest is the development of biomarkers that can predict response to N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. This could help to identify patients who are most likely to benefit from treatment with N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. Finally, there is interest in developing more potent and selective inhibitors of RNA polymerase I, which could lead to the development of more effective cancer therapies.
合成方法
The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide involves the reaction of 2,4-dichlorobenzonitrile with cyclohexylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with ethylenediamine to form the final compound, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been described in detail in a number of scientific publications.
科学研究应用
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been the subject of numerous scientific studies, with a focus on its potential as a cancer therapy. Preclinical studies have shown that N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide selectively targets cancer cells, while sparing normal cells. This is due to the fact that cancer cells have a higher demand for ribosomes, which are essential for cell growth and division. N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide inhibits the transcription of ribosomal RNA, which leads to a decrease in ribosome production and ultimately, cell death.
属性
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c17-13-7-6-12(14(18)10-13)9-15(19)20-22-16(21)8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBARHREVGIJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)
![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)
![2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)

![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5794666.png)
![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)

![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)
